Isodehydrochamaecynone

Description

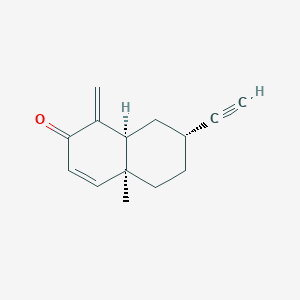

Isodehydrochamaecynone (IDC, 5c) is a sesquiterpene lactone belonging to the eudesmanolide class, characterized by an alpha-methylene gamma-lactone moiety. This structural feature is critical for its bioactivity, particularly in modulating inflammatory responses. IDC is synthesized from chamaecynone (5a) via a synthetic route involving exo-endo cross-conjugated cyclohexadienones . Its synthesis, first reported in 2003, highlights its structural relationship to natural products like dehydrobrachylaenolide and trans-isodehydrochamaecynone, which share the same core lactone framework but differ in stereochemistry or substituent positioning. IDC has demonstrated significant inhibitory activity against intercellular adhesion molecule-1 (ICAM-1), a key mediator in inflammatory pathways .

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

(4aS,7R,8aS)-7-ethynyl-4a-methyl-1-methylidene-6,7,8,8a-tetrahydro-5H-naphthalen-2-one |

InChI |

InChI=1S/C14H16O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,11-12H,2,5,7,9H2,3H3/t11-,12-,14+/m1/s1 |

InChI Key |

IGGHNQBLFKBHMD-BZPMIXESSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H](C[C@@H]1C(=C)C(=O)C=C2)C#C |

Canonical SMILES |

CC12CCC(CC1C(=C)C(=O)C=C2)C#C |

Synonyms |

isodehydrochamaecynone trans-isodehydrochamaecynone |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Structural Determinants of Bioactivity: The alpha-methylene gamma-lactone moiety is essential for ICAM-1 inhibition. IDC’s exo-endo dienone system enhances electrophilicity, enabling stronger interactions with cellular targets compared to trans-isodehydrochamaecynone, where steric hindrance from the trans-configuration reduces efficacy . Dehydrobrachylaenolide lacks the exo-endo conjugation, leading to weaker interactions despite sharing the lactone core.

Synthetic Pathways: IDC and its analogs are synthesized via cyclohexadienone intermediates, with precursor specificity dictating stereochemical outcomes. For example, chamaecynone (5a) yields IDC (5c), while trans-chamaecynone (9) produces the less active trans-isomer (11) .

In contrast, trans-isodehydrochamaecynone’s reduced potency underscores the importance of stereochemistry in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.